3-Amino-2,2-dimethylcyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
3-amino-2,2-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNTZPOSTVEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
One common method involves the cyclization of suitable precursors such as 2,2-dimethylcyclobutanone. The process includes:
- Reaction with Ammonia or Amines : The carbonyl group of 2,2-dimethylcyclobutanone reacts with ammonia or primary amines to introduce the amino group.
- Carboxylation : This step introduces the carboxylic acid functionality, often using carbon dioxide under controlled conditions.
- Catalysts and Conditions : Catalysts like alkali metals or organocatalysts are used to enhance reaction efficiency. Optimal temperature and pressure settings are critical for achieving high yields and purity.
Multi-Step Synthesis from α-Pinene
An alternative route starts with α-pinene:
- Oxidation and Cyclization : α-Pinene undergoes oxidation to form intermediates that are cyclized into a cyclobutane structure.
- Functional Group Introduction : Amino and carboxyl groups are introduced sequentially, often requiring protecting groups like tert-butoxycarbonyl (Boc) to prevent side reactions.
This method is particularly useful for synthesizing enantiomerically pure forms such as (1S,3S)-3-amino-2,2-dimethylcyclobutanecarboxylic acid.
Enantiomeric Synthesis
Stereoselective Catalysis
The synthesis of specific enantiomers (e.g., (1S,3S)- or (1R,3R)-isomers) involves:
- Chiral Catalysts : Enantioselective catalysts ensure the desired stereochemistry during cyclization.
- Resolution Techniques : Racemic mixtures can be resolved using chiral chromatography or crystallization with optically active acids.
Use of Chiral Precursors
Chiral starting materials or reagents can also direct the synthesis toward a specific enantiomer. For example:
- Starting from (+)-trans-pinononic acid ensures the production of non-racemic δ-keto acids that lead to the desired stereoisomer upon further processing.
Industrial and Large-Scale Synthesis
Continuous Flow Reactors
In industrial settings, continuous flow reactors are employed for:
- Enhanced reaction control.
- Increased yield and purity.
This method is particularly advantageous for large-scale production where consistency and cost-efficiency are critical.
Advanced Catalytic Systems
Modern catalytic systems include:
- Metal-based catalysts for high selectivity.
- Enzyme-based systems for environmentally friendly synthesis.
Data Table: Summary of Key Reaction Conditions
| Method | Reagents | Catalysts | Conditions | Yield |
|---|---|---|---|---|
| Cyclization of 2,2-dimethylcyclobutanone | Ammonia/Amine + CO₂ | Alkali metals/Organocatalysts | Moderate temperature and pressure | High (>80%) |
| Multi-step from α-pinene | Oxidants + Protecting Groups | Chiral Catalysts | Stepwise with intermediate purifications | Variable |
| Enantiomeric synthesis | Chiral Precursors | Enantioselective Catalysts | Low temperature for stereocontrol | High (enantiopure) |
| Industrial continuous flow | Optimized precursors | Metal/Enzyme Catalysts | Automated temperature/pressure control | Very High |
Challenges and Optimization
Reaction Efficiency
Achieving high yields requires precise control over reaction conditions, particularly temperature and pressure.
Purity and Stereoselectivity
The use of protecting groups and chiral catalysts is essential to prevent side reactions and ensure enantiomeric purity.
Scalability
While bench-scale methods are well-established, industrial scalability demands advanced technologies like continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 157.19 g/mol
- Structure : The compound features a cyclobutane ring with an amino group and a carboxylic acid group, which contributes to its reactivity and biological activity.
Chemical Reactions
3-Amino-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical transformations:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The carboxylic acid group can be reduced to produce alcohols or aldehydes.
- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or esters.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO), chromium trioxide (CrO) | Nitro derivatives |
| Reduction | Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH) | Alcohols or aldehydes |
| Substitution | Acyl chlorides, alkyl halides | Amides or esters |
Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its structural characteristics facilitate the development of more complex molecules that can exhibit desired biological activities.
Biology
Research has focused on the biological activity of this compound, particularly its interactions with enzymes and receptors. Studies indicate that it can modulate enzyme activity through hydrogen bonding and electrostatic interactions due to its functional groups.
Medicine
The compound is being investigated for its potential therapeutic applications. Notably, it has shown promise in drug delivery systems, particularly for targeting specific pathogens such as Leishmania parasites. Peptides incorporating this compound enhance the solubility and intracellular delivery of drugs like Doxorubicin.
Case Studies
-
Drug Delivery Systems :
- Research highlighted the use of peptides containing this compound as selective vectors for drug delivery targeting Leishmania parasites. These peptides demonstrated low cytotoxicity against human cells while effectively delivering therapeutic agents intracellularly.
-
Enzyme Interaction Studies :
- Investigations into enzyme interactions revealed that this compound could act as a building block for developing enzyme inhibitors. The rigidity conferred by the cyclobutane ring aids in stabilizing these interactions.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
- Structure: Cyclopentane ring (5-membered) with a methyl ester and amino group.
- Key Differences :
Methyl 3-Amino-2,2-dimethylcyclobutane-1-carboxylate Hydrochloride (CAS 1392804-34-0)
- Structure: Cyclobutane ring with 2,2-dimethyl, 3-amino, and 1-carboxylate (esterified) groups, forming a hydrochloride salt.
- Key Differences :
Physical and Chemical Properties
| Property | 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid (Free Acid) | Methyl 3-Aminocyclopentanecarboxylate | Methyl 3-Amino-2,2-dimethylcyclobutane-1-carboxylate HCl |
|---|---|---|---|
| Molecular Formula | C₇H₁₁NO₂ (inferred) | C₇H₁₃NO₂ | C₈H₁₄ClNO₂ |
| Molecular Weight | ~157.17 g/mol (estimated) | 143.18 g/mol | 199.66 g/mol |
| Ring Strain | High (4-membered cyclobutane) | Moderate (5-membered cyclopentane) | High |
| Solubility | Likely low in water (free acid) | Moderate (ester group) | High (due to HCl salt) |
| Reactivity | Carboxylic acid participates in acid-base reactions | Ester hydrolysis under basic conditions | Ionic form stabilizes the compound in solution |
Biological Activity
3-Amino-2,2-dimethylcyclobutanecarboxylic acid (CAS No. 783260-98-0) is an organic compound characterized by a cyclobutane ring with an amino group and a carboxylic acid group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C7H13NO2
- Molecular Weight : Approximately 157.19 g/mol
- Structure : The compound features two methyl groups at the second carbon and functional groups that allow for various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate access. This interaction can modulate metabolic pathways.
- Receptor Interaction : The amino group can engage in hydrogen bonding and electrostatic interactions with cellular receptors, influencing various signaling pathways and biological responses .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that derivatives of this compound demonstrate antimicrobial properties against certain pathogens, including Leishmania species. Peptides incorporating this compound have shown low cytotoxicity against human cells while maintaining microbicidal activity against Leishmania.
- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound in treating diseases due to its unique structural features that enhance drug delivery systems.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | Boc-protected derivative | Similar cyclobutane structure | Used in early discovery research |
| 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride | Hydrochloride salt form | Different solubility and stability properties | Potentially different biological effects |
Case Studies
- Drug Delivery Systems : Research has highlighted the use of peptides containing this compound as selective vectors for drug delivery targeting Leishmania parasites. These peptides enhance the solubility and intracellular delivery of drugs like Doxorubicin.
- Enzyme Interaction Studies : Investigations into the interactions between this compound and various enzymes have revealed its potential as a building block for developing enzyme inhibitors. The structural rigidity conferred by the cyclobutane ring aids in stabilizing these interactions.
Q & A
Basic: What are the standard synthetic routes for 3-amino-2,2-dimethylcyclobutanecarboxylic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursors like 2,2-dimethylcyclobutanone with ammonia or amine sources, followed by carboxylation to introduce the carboxylic acid group . Key parameters include:
- Catalysts : Use of transition metal catalysts or acid/base systems to accelerate cyclization.
- Temperature/Pressure : Controlled conditions (e.g., 80–120°C, inert atmosphere) to prevent side reactions.
- Purification : Gradient chromatography or recrystallization to achieve >95% purity.
For industrial-scale synthesis, continuous flow reactors and automated process control are employed to enhance reproducibility .
Basic: How is the structural conformation of this compound characterized, and what techniques validate its stereochemistry?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography : Resolves cyclobutane ring geometry and substituent spatial arrangement .
- NMR Spectroscopy : H and C NMR identify chemical shifts for methyl groups (δ ~1.2–1.5 ppm) and carboxylic protons (δ ~12 ppm) .
- Computational Modeling : Density Functional Theory (DFT) simulations predict conformational rigidity and hydrogen-bonding propensity .
For stereochemical analysis, chiral HPLC or circular dichroism (CD) distinguishes enantiomers .
Advanced: What strategies address challenges in enantioselective synthesis, particularly diastereomer separation?
Methodological Answer:
Enantiodivergent synthesis routes include:
- Curtius Rearrangement : Starting from (−)-verbenone, acyl azides are rearranged to generate carbamate intermediates, followed by Lieben degradation to isolate enantiomers .
- Aza-Michael Approach : Stereocontrol via chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to favor desired diastereomers .
Separation Challenges : - Use of preparative chiral columns or crystallization with resolving agents (e.g., tartaric acid derivatives).
- Monitor enantiomeric excess (ee) via polarimetry or LC-MS .
Advanced: How can researchers design experiments to evaluate its antimicrobial activity against pathogens like Leishmania?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assays on human macrophage cells (e.g., THP-1) to confirm low toxicity (IC > 100 µM) .
- Microbicidal Activity : Incubate Leishmania promastigotes with compound (1–50 µM) and measure viability via flow cytometry or ATP assays .
- Drug Delivery : Conjugate to peptides (e.g., hybrid γ/γ-peptides) and assess intracellular accumulation using fluorescent probes .
- Controls : Include untreated parasites and reference drugs (e.g., amphotericin B) .
Advanced: How should researchers reconcile contradictory bioactivity data across studies (e.g., varying IC50_{50}50 values)?
Methodological Answer:
Contradictions arise from:
- Purity Variability : Validate compound purity via HPLC and elemental analysis.
- Assay Conditions : Standardize pH, temperature, and cell passage numbers.
- Cell Line Differences : Test across multiple lines (e.g., L. donovani vs. L. major).
- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to minimize plate-to-plate variability .
Advanced: What methodologies elucidate its enzyme inhibition mechanisms and binding kinetics?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity () to target enzymes .
- Crystallography : Co-crystallize compound with enzymes (e.g., Leishmanial cysteine proteases) to identify active-site interactions .
- Kinetic Assays : Monitor substrate turnover inhibition via spectrophotometry (e.g., NADH depletion in dehydrogenase assays) .
- Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability over 100 ns trajectories to predict inhibition pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
